1,3,2-Dioxathiolane, 4-chloro-, 2-oxide
Description
1,3,2-Dioxathiolane, 4-chloro-, 2-oxide is a cyclic sulfate ester characterized by a five-membered dioxathiolane ring with a chlorine substituent at the 4-position and a sulfated oxygen (2-oxide). This compound belongs to the broader class of 1,3,2-dioxathiolane derivatives, which are cyclic esters of sulfur-containing acids. These compounds are notable for their reactivity in ring-opening reactions, enabling applications in organic synthesis, polymer chemistry, and electrolyte formulations . The chloro substituent at the 4-position enhances electrophilicity, making the compound more reactive toward nucleophilic attack compared to non-halogenated analogs .
Properties
IUPAC Name |
4-chloro-1,3,2-dioxathiolane 2-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO3S/c3-2-1-5-7(4)6-2/h2H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRHDZJNJJOVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OS(=O)O1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00826500 | |
| Record name | 4-Chloro-1,3,2lambda~4~-dioxathiolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871838-02-7 | |
| Record name | 4-Chloro-1,3,2lambda~4~-dioxathiolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Dioxathiolane, 4-chloro-, 2-oxide can be synthesized through the reaction of ethylene glycol with sulfurous acid, followed by chlorination. The reaction conditions typically involve controlled temperatures and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxathiolane, 4-chloro-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing oxygen atoms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide and potassium hydroxide are commonly employed.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of chlorinated derivatives .
Scientific Research Applications
Scientific Research Applications
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide is a chemical compound with applications in chemistry, biology, medicine, and industry.
Chemistry It serves as a reagent in organic synthesis and as a precursor for creating more complex molecules.
Biology It is studied for its potential biological activity, including its effects on cellular processes, and its use as a biochemical tool.
Medicine Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases. Specifically, 1,3,2-dioxathiolane oxide derivatives have good inhibitory activity against thiol proteases such as calcium-dependent neutral protease (CANP) and cathepsins B, H, and L . Inhibiting thiol proteases such as CANP and cathepsin B may be useful in the treatment, mitigation, or prevention of diseases to which these proteases are related, including myotonic dystrophy, inflammation, renal hypertension, cataract, myocardial infarct, virus infectious disease, malignant tumor, osteoporosis, and allergic disease .
Industry It is used in the production of specialty chemicals and materials.
Chemical Reactions
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide undergoes several types of chemical reactions:
- Oxidation Oxidation can produce sulfoxides and sulfones.
- Reduction Reduction reactions can convert the compound into thiols or other reduced sulfur species.
- Substitution The chloroethyl group can be substituted with various nucleophiles, leading to different derivatives. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions depend on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxathiolane, 4-chloro-, 2-oxide involves its interaction with molecular targets and pathways within a system. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can participate in various chemical transformations. Its effects are mediated through the formation of reactive intermediates and the modification of molecular structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The table below compares key structural analogs of 1,3,2-dioxathiolane, 4-chloro-, 2-oxide:
*Note: Molecular formula and weight for the 4-chloro derivative are inferred based on structural analogs (e.g., replacing a hydrogen with Cl in ethylene sulfate).
Reactivity and Thermodynamic Stability
Ring-Opening Reactions :
- 4-Chloro derivative : The electron-withdrawing chloro group lowers the activation energy for nucleophilic attack, favoring ring-opening to form chlorinated disulfonic acids or thiols .
- Ethylene sulfate (2,2-dioxide) : Undergoes hydrolysis to form ethylene glycol and sulfuric acid derivatives, critical in battery electrolytes .
- 4-Methyl derivative : Forms 3-propoxypropane-1,2-disulfonic acid (-40.6 kcal/mol) as the most thermodynamically stable product .
Energy Profiles :
Substituents significantly influence reaction pathways. For example, 4-(propoxymethyl)-1,3,2-dioxathiolane 2,2-dioxide exhibits a lower activation energy (24.5 kcal/mol) for ring-opening compared to ethylbenzene derivatives . The chloro substituent likely further reduces this barrier due to increased electrophilicity .
Research Findings and Data
Table 2: Comparative Reactivity in Ring-Opening Reactions
Biological Activity
1,3,2-Dioxathiolane, 4-chloro-, 2-oxide is a synthetic compound with the molecular formula C₂H₃ClO₃S and a molecular weight of 142.55 g/mol. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of specific proteolytic enzymes and its applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within biological systems. It acts as an oxidizing or reducing agent depending on the environmental conditions, facilitating various chemical transformations. Notably, it has shown significant inhibitory effects against thiol proteases such as calcium-dependent neutral protease (CANP) and cathepsins B, H, and L .
Key Mechanisms
- Enzyme Inhibition : The compound inhibits thiol proteases that play crucial roles in various physiological processes. This inhibition can lead to potential therapeutic applications in treating conditions like muscular dystrophy and other diseases associated with protease activity .
- Reactive Intermediate Formation : The compound can form reactive intermediates that modify molecular structures of target proteins, affecting their function.
Biological Activity Data
The following table summarizes the biological activities associated with this compound:
Study on Enzyme Inhibition
A study focusing on the synthesis and biological activity of derivatives of dioxathiolane compounds demonstrated that this compound effectively inhibited CANP and cathepsins. The findings suggest that this compound could serve as a lead structure for developing new therapeutic agents targeting these enzymes .
Cytotoxicity Evaluation
In vitro evaluations of structurally similar compounds indicated that certain derivatives possess cytotoxic properties comparable to established chemotherapeutics like cisplatin. This opens avenues for further exploration into the anticancer potential of dioxathiolane derivatives .
Research Applications
This compound is utilized in various research domains:
- Medicinal Chemistry : As a precursor for synthesizing novel therapeutic agents targeting proteases.
- Organic Synthesis : Employed as an intermediate in the production of specialty chemicals due to its unique reactivity profile.
- Biological Studies : Used to investigate enzyme interactions and mechanisms underlying protease inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
